3-Ethoxyphenethylamine
Overview
Description
It is a derivative of phenethylamine and is commonly used in medical, environmental, and industrial research.
Preparation Methods
The synthesis of 3-Ethoxyphenethylamine typically involves several steps, starting from readily available precursors like 3-ethoxybenzaldehyde. A common synthetic route includes the reduction of the corresponding nitro compound or nitrile, followed by catalytic hydrogenation . Industrial production methods may involve the use of oxide catalysts and ammonia in the presence of ethanol .
Chemical Reactions Analysis
3-Ethoxyphenethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizers like potassium permanganate to form corresponding aldehydes.
Reduction: The compound can be reduced using catalytic hydrogenation.
Substitution: It can undergo substitution reactions with various reagents, forming different derivatives.
Common reagents and conditions used in these reactions include sulfuryl chloride for acylation and strong oxidizers for oxidation . Major products formed from these reactions include acetaldehyde and other substituted derivatives .
Scientific Research Applications
3-Ethoxyphenethylamine has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other compounds with potential therapeutic effects.
Medicine: Clinical trials have investigated its potential use in treating conditions like depression and ADHD.
Industry: It is used in the synthesis of various industrial chemicals and as a reagent in organic synthesis.
Mechanism of Action
The exact mechanism of action of 3-Ethoxyphenethylamine, particularly its anti-fertility effects, remains to be fully elucidated. Research suggests that it may interfere with specific stages of pregnancy, potentially through interactions with enzymes or receptors involved in hormonal regulation or embryonic development.
Comparison with Similar Compounds
3-Ethoxyphenethylamine is similar to other phenethylamine derivatives, such as:
3-Methoxyphenethylamine: Used in the Pictet-Spengler reaction and synthesis of 1,3-oxazepines.
Phenethylamine: A simple amine with various biological activities.
4-Methoxyphenethylamine: Used in organic synthesis and as a reagent.
The uniqueness of this compound lies in its specific ethoxy substitution, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-ethoxyphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-12-10-5-3-4-9(8-10)6-7-11/h3-5,8H,2,6-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWUNLYMHNSAPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374479 | |
Record name | 3-Ethoxyphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76935-76-7 | |
Record name | 3-Ethoxyphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-ethoxyphenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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